4-({[(Benzyloxy)carbonyl]amino}methyl)-1-[(tert-butoxy)carbonyl]piperidine-4-carboxylic acid is a complex organic compound with significant implications in medicinal chemistry and pharmaceutical development. This compound features multiple functional groups, including amines, carboxylic acids, and carbonyls, which contribute to its reactivity and potential biological activity. The structural complexity allows for various interactions with biological targets, making it a subject of interest in drug design.
This compound can be synthesized through various chemical reactions involving piperidine derivatives. Its synthesis typically requires the careful manipulation of functional groups under controlled conditions to achieve the desired molecular structure.
4-({[(Benzyloxy)carbonyl]amino}methyl)-1-[(tert-butoxy)carbonyl]piperidine-4-carboxylic acid belongs to the class of piperidine derivatives, which are known for their diverse pharmacological properties. This compound can be classified as an amino acid derivative due to the presence of both an amino group and a carboxylic acid group in its structure.
The synthesis of 4-({[(Benzyloxy)carbonyl]amino}methyl)-1-[(tert-butoxy)carbonyl]piperidine-4-carboxylic acid typically involves several steps:
The synthesis may utilize protecting groups for sensitive functional groups during various reaction steps. For instance, the benzyloxy group serves as a protecting group for the amine during acylation. Techniques such as chromatography may be employed for purification of intermediates and final products.
The compound has a molecular formula of C_{16}H_{22}N_{2}O_{5}, with a molecular weight of approximately 318.36 g/mol. The presence of multiple chiral centers indicates that this compound may exist in different stereoisomeric forms, which could influence its biological activity.
The compound participates in various chemical reactions due to its functional groups:
The reactivity of this compound can be exploited in synthetic pathways to develop more complex molecules or to modify existing pharmaceuticals by introducing new functional groups.
The mechanism of action for 4-({[(Benzyloxy)carbonyl]amino}methyl)-1-[(tert-butoxy)carbonyl]piperidine-4-carboxylic acid primarily involves its interaction with biological targets such as enzymes or receptors:
Studies on similar compounds suggest that modifications at specific positions on the piperidine ring can significantly influence pharmacodynamics and pharmacokinetics.
Characterization techniques such as Nuclear Magnetic Resonance spectroscopy and Mass Spectrometry are essential for confirming structure and purity during synthesis.
4-({[(Benzyloxy)carbonyl]amino}methyl)-1-[(tert-butoxy)carbonyl]piperidine-4-carboxylic acid has potential applications in:
This compound exemplifies how structural complexity in organic chemistry can lead to diverse applications across medicinal chemistry and related fields.
The simultaneous incorporation of Boc and Cbz protecting groups creates an orthogonally protected system essential for selective deprotection in multistep syntheses. The Boc group (tert-butoxycarbonyl) on the piperidine nitrogen exhibits acid-labile characteristics, readily cleaved by trifluoroacetic acid (TFA) without disturbing the base- and acid-stable Cbz group on the aminomethyl side chain [7]. Conversely, the benzyl-derived Cbz group (benzyloxycarbonyl) is susceptible to hydrogenolytic cleavage via palladium-catalyzed hydrogenation, leaving the Boc group intact [1] [7]. This orthogonal relationship enables sequential, position-selective modifications critical for constructing structurally intricate targets like peptidomimetics or kinase inhibitors.
The geminal substitution pattern at the piperidine 4-position—where carboxylic acid and Cbz-protected aminomethyl groups occupy the same carbon—introduces significant steric encumbrance. This constraint forces the piperidine ring into a distorted conformation, reducing racemization risks during amide bond formation at the carboxylic acid moiety [1] [2]. Such stereochemical stability is invaluable when synthesizing chiral active pharmaceutical ingredients (APIs) requiring high enantiomeric purity. Furthermore, the Cbz group’s benzyl ring provides a UV-active chromophore (λₘₐₓ ~260 nm), facilitating reaction monitoring through analytical techniques like HPLC [7].
Table 1: Key Structural and Functional Features of 4-({[(Benzyloxy)carbonyl]amino}methyl)-1-[(tert-butoxy)carbonyl]piperidine-4-carboxylic Acid
Property | Value/Description | Functional Significance |
---|---|---|
Molecular Formula | C₂₀H₂₈N₂O₆ | Defines elemental composition and molecular weight (392.45 g/mol) |
CAS Registry Number | 1192189-66-4 | Unique compound identifier for sourcing and literature searches |
Piperidine N-Protection | tert-Butoxycarbonyl (Boc) | Acid-labile; enables selective deprotection |
Aminomethyl N-Protection | Benzyloxycarbonyl (Cbz) | Hydrogenolyzable; orthogonal to Boc deprotection |
Reactive Sites | Carboxylic acid (C4), Cbz-protected amine (C4) | Permits sequential functionalization at two positions |
Stereochemical Impact | Sterically congested C4 quaternary center | Reduces epimerization risk during derivatization |
The strategic integration of Boc and Cbz protecting groups in piperidine chemistry emerged from mid-20th century innovations in peptide synthesis. The Boc group was first systematically employed by Carpino in 1957, while the Cbz group (originally termed the "Z group") traces its origins to Bergmann and Zervas’s 1932 work on benzyl-based carbamates [7]. However, application to piperidine scaffolds—particularly 4,4-disubstituted variants—required decades of methodological refinement. Early synthetic routes suffered from regioselectivity challenges when installing substituents at the sterically demanding piperidine 4-position. A pivotal advancement arrived in the 1990s with optimized carbamate formation protocols using chloroformate reagents (benzyl chloroformate for Cbz, di-tert-butyl dicarbonate for Boc) under Schotten-Baumann conditions [7]. This enabled efficient protection of sterically hindered amines like 4-(aminomethyl)piperidine-4-carboxylic acid derivatives.
Commercial availability of these building blocks expanded significantly post-2000, driven by demand from pharmaceutical R&D. Suppliers like Chem-Impex and Synthonix Corporation listed 1-Boc-4-N-Cbz-aminoisonipecotic acid (a closely related analog) by the early 2000s, with catalog references confirming synthesis scalability [7]. The target compound (CAS 1192189-66-4) became accessible through modular synthetic routes featuring these key steps:
Table 2: Historical Evolution of Boc/Cbz-Protected Piperidine Building Blocks
Time Period | Development Milestone | Impact on Compound Accessibility |
---|---|---|
1932 | Introduction of benzyloxycarbonyl (Cbz) group (Bergmann & Zervas) | Established foundation for amine protection strategies |
1957 | Adoption of tert-butoxycarbonyl (Boc) group (Carpino) | Enabled orthogonal protection regimes |
1980s–1990s | Optimization of carbamate formation on sterically hindered amines | Solved regioselectivity challenges in 4,4-disubstituted piperidines |
Early 2000s | Commercialization of analogs (e.g., 1-Boc-4-N-Cbz-aminoisonipecotic acid) | Validated synthetic scalability and industrial production |
Post-2010 | Broad supplier listings (e.g., Ambeed, Sigma-Aldrich, BLD Pharm) for CAS 1192189-66-4 | Enabled widespread adoption in drug discovery pipelines |
Contemporary synthetic applications leverage this compound’s orthogonal deprotection for fragment coupling in API synthesis. For example, hydrogenolysis of the Cbz group liberates the primary amine for nucleophilic acylations while preserving the Boc group, enabling subsequent acid-mediated deprotection to generate free secondary amines. This sequential strategy underpins the synthesis of protease inhibitors and G-protein-coupled receptor (GPCR) modulators bearing functionalized piperidine cores [1] [7]. The continued refinement of these protecting group strategies demonstrates their enduring utility in addressing synthetic challenges posed by structurally complex therapeutic targets.
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 199488-98-7
CAS No.: 120026-55-3